2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

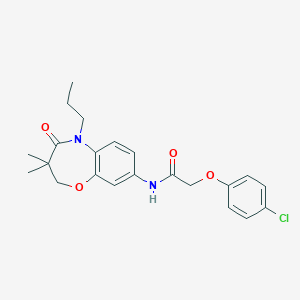

The compound 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a benzoxazepin derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

- A 4-chlorophenoxy group attached to an acetamide side chain.

- Substituents at the 3,3-dimethyl, 4-oxo, and 5-propyl positions on the benzoxazepin scaffold.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O4/c1-4-11-25-18-10-7-16(12-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLJDNUDGOEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves multiple steps. The general synthetic route includes the following steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Cyclization: The intermediate undergoes cyclization with a suitable reagent to form the tetrahydrobenzo oxazepin ring system.

Acetylation: The final step involves the acetylation of the cyclized product to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Impact of Substituents :

- The acetamide vs. benzamide distinction alters hydrogen-bonding capacity: acetamide’s NH and carbonyl groups can act as both donors and acceptors, while benzamide’s rigid aryl group may reduce conformational flexibility .

Key Differences :

- The 4-chlorophenoxy group may require selective etherification or Ullmann-type coupling, whereas ethoxy groups in Compound A are introduced via simpler alkylation.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing :

- The target compound’s 4-chlorophenoxy and acetamide groups likely form intermolecular hydrogen bonds (N–H···O, C=O···H–N) and halogen interactions (Cl···π), enhancing crystalline stability. In contrast, Compound A’s ethoxy group may participate in weaker C–H···O interactions .

- SHELX-based crystallographic analyses (commonly used for small molecules) could resolve differences in packing efficiency and lattice parameters .

Solubility and Lipophilicity :

- The chloro substituent increases hydrophobicity (clogP ~3.5 estimated) compared to Compound A’s ethoxy group (clogP ~2.8). This may affect bioavailability or formulation strategies.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide , with the CAS number 921864-59-7 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their roles as histone deacetylase (HDAC) inhibitors. This article explores its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C23H28N2O3 , with a molecular weight of approximately 380.5 g/mol . The structural characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O3 |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 921864-59-7 |

The primary biological activity of this compound is attributed to its function as a histone deacetylase inhibitor . HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and reduced gene expression. By inhibiting these enzymes, the compound promotes histone acetylation and enhances gene expression associated with various biological processes.

Key Mechanisms:

- Histone Acetylation : Inhibition of HDACs leads to increased acetylation levels of histones, which can activate transcription of tumor suppressor genes and other regulatory genes.

- Cell Cycle Regulation : The modulation of gene expression can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Research Findings

Several studies have investigated the biological activity of this compound and similar derivatives:

- In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit significant inhibition of HDAC activity in various cancer cell lines. For instance, a study reported that certain dibenzo[b,f][1,4]oxazepine derivatives showed IC50 values in the low micromolar range against HDACs .

- In Vivo Studies : Animal models have shown that administration of HDAC inhibitors can lead to reduced tumor size and improved survival rates in models of breast and prostate cancer . The pharmacokinetic profile indicates that these compounds achieve therapeutic concentrations in plasma and tissues following administration.

- Case Studies : In clinical settings, compounds with similar structures have been evaluated for their potential in treating hematological malignancies and solid tumors. For example, a derivative was noted for its ability to induce apoptosis in leukemia cells via HDAC inhibition .

Applications

The potential applications of this compound include:

- Cancer Therapy : As an HDAC inhibitor, it may be developed further for use in oncology.

- Neurodegenerative Disorders : There is ongoing research into the role of HDAC inhibitors in neuroprotection and cognitive enhancement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzoxazepine precursors with chlorophenoxy-acetamide derivatives. Key steps include:

- Amide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) under inert conditions .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reaction efficiency .

- Purification : Column chromatography or preparative HPLC to isolate intermediates and final products. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm and NMR spectroscopy (e.g., ¹H NMR for structural validation) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer :

- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the benzoxazepinone carbonyl peak appears at ~170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₄H₂₆ClN₂O₄: 465.15 g/mol) .

- Solubility profiling : Use of polar solvents (e.g., DMSO for stock solutions) and logP calculations via HPLC retention times to predict pharmacokinetic behavior .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer :

- In vitro enzyme inhibition : Test against kinases (e.g., MAPK) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using ³H-labeled antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Methodological Answer :

- Core modifications : Synthesize analogs with substituted phenoxy groups (e.g., 4-fluoro vs. 4-chloro) to assess electronic effects on target binding .

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., benzoxazepine binding to cyclooxygenase-2) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) using 3D-QSAR models .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains variability .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

- Transcriptomics : RNA-seq to map gene expression changes, focusing on pathways like apoptosis or inflammation .

- In vivo models : Zebrafish xenografts for real-time tumor inhibition studies or murine pharmacokinetic profiling (t₁/₂, Cmax) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.